2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole
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Overview
Description
2-(Methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of action
The compound “2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole” belongs to the class of imidazole derivatives . Imidazole derivatives are known to function as selective and effective receptors for anions, cations, and even neutral organic molecules .
Mode of action
The mode of action of imidazole derivatives is often related to their ability to interact with these targets. For example, they can bind to these targets and modulate their activity .
Biochemical pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their ability to bind to different types of targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrobenzyl chloride with 2-methylsulfonyl-1H-benzo[d]imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can react with the benzylic position under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 2-(methylsulfonyl)-1-(4-aminobenzyl)-1H-benzo[d]imidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)-2-nitrobenzoyl chloride: Shares the methylsulfonyl and nitrobenzyl groups but differs in the core structure.
2-Methylsulfonyl-1H-imidazole: Lacks the nitrobenzyl group, resulting in different chemical properties and applications.
Uniqueness
2-(Methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole is unique due to the combination of its functional groups and the benzimidazole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methylsulfonyl-1-[(4-nitrophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-23(21,22)15-16-13-4-2-3-5-14(13)17(15)10-11-6-8-12(9-7-11)18(19)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUWRHBEISQZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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